molecular formula C8H12O4 B167927 1,2-Cyclohexanedicarboxylic acid CAS No. 1687-30-5

1,2-Cyclohexanedicarboxylic acid

Cat. No. B167927
CAS RN: 1687-30-5
M. Wt: 172.18 g/mol
InChI Key: QSAWQNUELGIYBC-UHFFFAOYSA-N
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Description

1,2-Cyclohexanedicarboxylic acid, also known as hexahydrophthalic acid or hexahydroorthophthalic acid, is a chemical compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 g/mol .


Synthesis Analysis

The synthesis of 1,2-Cyclohexanedicarboxylic acid involves a proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and acrylate (or fumarate), followed by a hydrogenation over commercially available Cu/Zn/Al catalyst .


Molecular Structure Analysis

The molecular structure of 1,2-Cyclohexanedicarboxylic acid is based on structures generated from information available in ECHA’s databases . The InChI string for 1,2-Cyclohexanedicarboxylic acid is InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) .


Chemical Reactions Analysis

The chemical reactions of 1,2-Cyclohexanedicarboxylic acid involve a nucleophilic attack at the C=O of one of the carboxylic acids by the other one, following which internal rearrangement occurs and a water molecule is kicked out .


Physical And Chemical Properties Analysis

1,2-Cyclohexanedicarboxylic acid has a density of 1.2104 (rough estimate), a melting point of 228-230 °C (lit.), a boiling point of 262.49°C (rough estimate), and a flash point of 200.3°C . Its solubility in water is 2g/L at 20 ºC .

Scientific Research Applications

Structural Applications in Chemistry

  • Coordination Chemistry and Materials Science : 1,2-Cyclohexanedicarboxylic acid (CHDC) shows potential applications in coordination chemistry and materials science, especially as magnetic materials. Its conformational transformations in the presence of various metal ions under hydrothermal conditions are significant (Lin & Tong, 2011).

  • Synthetic Process Optimization : The synthetic process of (1R,2R)-(-) trans-cyclohexanedicarboxylic acid from cis-1,2-cyclohexanedicarboxylic anhydride involves isomerization and chemical resolution. This process has been optimized for higher yields and purity, indicating its importance in synthetic chemistry applications (Chang-a, 2013).

  • Optical Rotatory Properties and Conformations : The study of the conformational preferences of trans-1,2-cyclohexanedicarboxylic acid and its ester derivatives provides insights into the optical rotatory properties, useful in developing stereoregular polymers (Overberger et al., 2007).

Environmental and Physicochemical Studies

  • Environmental Exposure to Plasticizers : 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), derived from 1,2-Cyclohexanedicarboxylic acid, has been studied for its environmental exposure levels. The presence of oxidative metabolites of DINCH in urine suggests its application as a biomarker for exposure assessment (Silva et al., 2013).

  • Polymer Science Applications : Potassium salt of 1,2-cyclohexanedicarboxylic acid has been shown to improve the thermophysical and physicomechanical properties of homopolypropylene, suggesting its application as a nucleator in polymer science (Salakhov et al., 2014).

  • Conformational Preferences in Solvents : The study of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in different solvents like water and dimethyl sulfoxide (DMSO) reveals their conformational preferences based on ionization states. This is critical in understanding their behavior in various chemical environments (Garza et al., 2012).

Safety And Hazards

When handling 1,2-Cyclohexanedicarboxylic acid, it is advised to avoid dust formation, ingestion, and inhalation. Contact with skin and eyes should be avoided. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Relevant Papers

There are several relevant papers on 1,2-Cyclohexanedicarboxylic acid. For instance, one paper discusses the resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control . Another paper discusses the synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors .

properties

IUPAC Name

cyclohexane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAWQNUELGIYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60875751
Record name 1,2-Cyclohexanedicarboxylic acid
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Cyclohexanedicarboxylic acid

CAS RN

1687-30-5, 610-09-3, 2305-32-0
Record name 1,2-Cyclohexanedicarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclohexanedicarboxylic acid, cis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydrophthalic acid
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Record name 1,2-Cyclohexanedicarboxylic acid
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Record name 1, trans-
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Record name 1,2-Cyclohexanedicarboxylic acid
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Record name 1,2-Cyclohexanedicarboxylic acid
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Record name Hexahydrophthalic acid
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,680
Citations
E Benedetti, C Pedone, G Allegra - The Journal of Physical …, 1970 - ACS Publications
Chemistry Department and the Polymer Research Institute of the Polytechnic Institute of Brooklyn, Brooklyn, New York. 11201[Received July 7, 1969) cis-l, 2-Cyclohexanedicarboxylic …
Number of citations: 20 pubs.acs.org
E Benedetti, P Corradini, C Pedone… - Journal of the American …, 1969 - ACS Publications
The crystal structure of (±)-ira/wl, 2-cyclohexanedicarboxylic acid has been determined. The unit cell is monoclinic with a= 5.65, b= 13.34, c= 11.04 Á; ß= 113 16'. The space group is C2/…
Number of citations: 23 pubs.acs.org
YJ Lee, EY Kim, SH Kim, SP Jang, TG Lee… - New Journal of …, 2011 - pubs.rsc.org
Six ZnII–(e,a-cis-1,2-chdc) complexes, [Zn2(1,2-chdc)2(2,2′-bpy)2(H2O)2]·H2O 1, [{Zn2(1,2-chdc)2(H2O)2(μ-bpa)}·4H2O]n2, [{Zn2(μ-1,2-chdc)2(μ-4,4′-bpy)}·3CH3OH]n3, [{Zn2(μ-1,2-…
Number of citations: 40 pubs.rsc.org
R Nagorka, A Conrad, C Scheller, B Süßenbach… - International journal of …, 2011 - Elsevier
Possible human health effects of phthalate plasticizers have been intensely discussed during the last decade. Di(2-ethylhexyl) phthalate (DEHP), the phthalate acid ester with the …
Number of citations: 100 www.sciencedirect.com
VV Samoshin, VA Chertkov, LP Vatlina… - Tetrahedron letters, 1996 - Elsevier
Conversion of trans-1,2-cyclohexanedicarboxylic acid derivatives into dianions under the action of strong bases leads to dramatic conformational changes: a conformer with diaxial …
Number of citations: 40 www.sciencedirect.com
P Thuéry, J Harrowfield - Inorganic Chemistry, 2017 - ACS Publications
Racemic and enantiopure (1R,2R) forms of trans-1,2-cyclohexanedicarboxylic acid (H 2 chdc and R-H 2 chdc, respectively) have been used in the synthesis of a series of 13 uranyl ion …
Number of citations: 38 pubs.acs.org
HA Smith, FP Byrne - Journal of the American Chemical Society, 1950 - ACS Publications
The acid-catalyzed esterification of cyclohexane-carboxylic acid has been studied previously. 1 It was shown that this compound behaved more like isobutyric acid than diethylacetic …
Number of citations: 31 pubs.acs.org
II Salakhov, NP Boreiko, AZ Batyrshin… - International …, 2014 - journals.sagepub.com
The results of investigating the effect of potassium salt of 1,2-cyclohexanedicarboxylic acid on the thermophysical and physicomechanical properties of homopolypropylene are …
Number of citations: 1 journals.sagepub.com
Z Lin, ML Tong - Coordination Chemistry Reviews, 2011 - Elsevier
This review gives an overview on the coordination chemistry of eight cyclohexanepolycarboxylic acids, ie cyclohexanecarboxylic acid, 1,2-, 1,3- and 1,4-cyclohexanedicarboxylic acid, 1,…
Number of citations: 107 www.sciencedirect.com
P Thuéry, J Harrowfield - Crystal Growth & Design, 2019 - ACS Publications
Diverse isomers of cyclohexanedicarboxylic acid (chdcH 2 ) have been used to synthesize uranyl ion complexes in the presence of various possible counterions and, but for one case, …
Number of citations: 16 pubs.acs.org

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